molecular formula C21H20O3 B1600011 2,4-Dibenzyloxybenzyl Alcohol CAS No. 33617-58-2

2,4-Dibenzyloxybenzyl Alcohol

Cat. No.: B1600011
CAS No.: 33617-58-2
M. Wt: 320.4 g/mol
InChI Key: XPKZCTCRUPIJEF-UHFFFAOYSA-N
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Description

2,4-Dibenzyloxybenzyl Alcohol is an organic compound with the molecular formula C21H20O3. It is a derivative of diphenylmethanol and is characterized by the presence of two benzyloxy groups attached to a benzyl alcohol core. This compound is a white crystalline solid and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzyloxybenzyl Alcohol typically involves the protection of hydroxyl groups followed by benzylation. One common method is the reaction of 2,4-dihydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete benzylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 2,4-dibenzyloxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 2,4-Dibenzyloxybenzaldehyde or 2,4-Dibenzyloxybenzoic acid.

    Reduction: 2,4-Dibenzyloxybenzylamine.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,4-Dibenzyloxybenzyl Alcohol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2,4-Dibenzyloxybenzyl Alcohol involves its interaction with specific molecular targets. The benzyloxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl Alcohol: Used as an antiseptic and in throat lozenges.

    2,4-Dihydroxybenzyl Alcohol: A precursor in the synthesis of various organic compounds.

    Benzyl Alcohol: A simple aromatic alcohol used as a solvent and in the synthesis of esters.

Uniqueness: 2,4-Dibenzyloxybenzyl Alcohol is unique due to the presence of two benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

[2,4-bis(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKZCTCRUPIJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441889
Record name 2,4-Dibenzyloxybenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33617-58-2
Record name 2,4-Dibenzyloxybenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dibenzyloxybenzaldehyde (20 g) was dissolved in methanol (700 ml) and then thereto was added sodium borohydride (3.6 g) and this was left to stand at room temperature (20° C.) for 1.5 hours. To the reaction mixture was added water (1.5 l) and the resulting precipitate was collected by filtration and recrystallized from ethanol to obtain 2,4-dibenzyloxybenzyl alcohol (19.8 g, yield 98%). Melting point; 84°-85° C.
Quantity
20 g
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700 mL
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3.6 g
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reactant
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1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2,4-Dibenzyloxybenzaldehyde [V] (20 g) was dissolved in methanol (700 ml) and then, thereto was added sodium boronhydride (3.6 g) and this was left to stand at room temperature (20° C.) for 1.5 hours. To the reaction mixture was added water (1.5 liter) and the resulting precipitate was collected by filtration and recrystallized from ethanol to obtain 2,4-dibenzyloxybenzyl alcohol [VI] (19.8 g, yield 98%). Melting point: 84°-85° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
700 mL
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solvent
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0 (± 1) mol
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Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibenzyloxybenzyl Alcohol
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2,4-Dibenzyloxybenzyl Alcohol
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2,4-Dibenzyloxybenzyl Alcohol
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Reactant of Route 6
2,4-Dibenzyloxybenzyl Alcohol

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